molecular formula C8H18N2O B13761004 (2R)-2-amino-N-ethyl-3-methylpentanamide

(2R)-2-amino-N-ethyl-3-methylpentanamide

Cat. No.: B13761004
M. Wt: 158.24 g/mol
InChI Key: JZAVLWNRYOVJON-COBSHVIPSA-N
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Description

(2R)-2-amino-N-ethyl-3-methylpentanamide is an organic compound with a chiral center, making it an enantiomer

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-N-ethyl-3-methylpentanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylpentanoic acid and ethylamine.

    Amidation Reaction: The carboxylic acid group of 3-methylpentanoic acid is converted to an amide group by reacting with ethylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (2R)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-N-ethyl-3-methylpentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of substituted amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Carboxylic acids, oxidized amides

    Reduction: Amines

    Substitution: Substituted amides

Scientific Research Applications

(2R)-2-amino-N-ethyl-3-methylpentanamide has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-amino-N-ethyl-3-methylpentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-amino-N-ethyl-3-methylpentanamide
  • (2R)-2-amino-N-methyl-3-methylpentanamide
  • (2R)-2-amino-N-ethyl-3-ethylpentanamide

Uniqueness

(2R)-2-amino-N-ethyl-3-methylpentanamide is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomers and other similar compounds

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

(2R)-2-amino-N-ethyl-3-methylpentanamide

InChI

InChI=1S/C8H18N2O/c1-4-6(3)7(9)8(11)10-5-2/h6-7H,4-5,9H2,1-3H3,(H,10,11)/t6?,7-/m1/s1

InChI Key

JZAVLWNRYOVJON-COBSHVIPSA-N

Isomeric SMILES

CCC(C)[C@H](C(=O)NCC)N

Canonical SMILES

CCC(C)C(C(=O)NCC)N

Origin of Product

United States

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